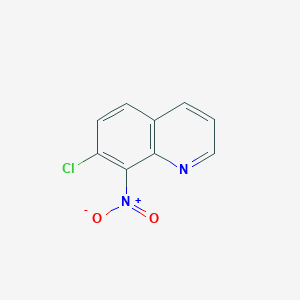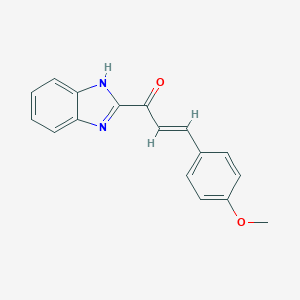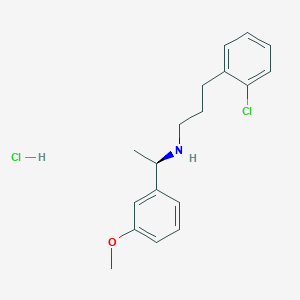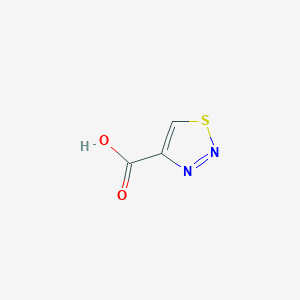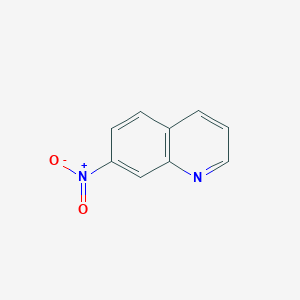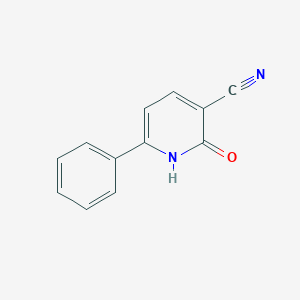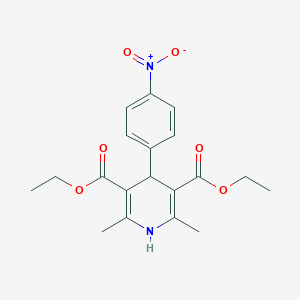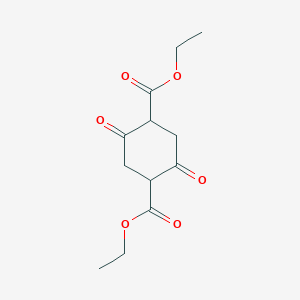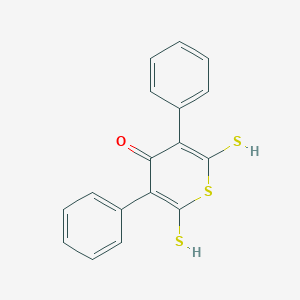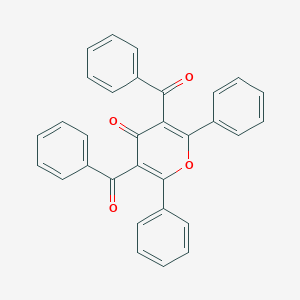
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-, also known as dibenzoylmethane, is a synthetic compound that belongs to the class of chalcones. It has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). COX-2 is an enzyme that plays a role in the inflammatory response, while Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
Dibenzoylmethane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce the incidence of skin cancer and improve skin health. It has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is its low toxicity, which makes it a safe compound to use in lab experiments. It is also relatively easy to synthesize and purify. However, its low solubility in water can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another area of interest is its potential as a food preservative, as it has been shown to have anti-microbial properties. Further studies are also needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
In conclusion, 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is a synthetic compound that has gained attention in recent years due to its potential applications in various fields. It can be synthesized through various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
Méthodes De Synthèse
Dibenzoylmethane can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Knoevenagel condensation. The most commonly used method is Claisen-Schmidt condensation, which involves the reaction between benzaldehyde and benzoyl chloride in the presence of a base catalyst, such as sodium hydroxide. The product obtained is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
Dibenzoylmethane has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to improve skin health and reduce the risk of skin cancer in cosmetic products. In the food industry, it has been used as a flavoring agent and a food preservative due to its anti-microbial properties.
Propriétés
Numéro CAS |
34959-15-4 |
|---|---|
Nom du produit |
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl- |
Formule moléculaire |
C31H20O4 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
3,5-dibenzoyl-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C31H20O4/c32-27(21-13-5-1-6-14-21)25-29(34)26(28(33)22-15-7-2-8-16-22)31(24-19-11-4-12-20-24)35-30(25)23-17-9-3-10-18-23/h1-20H |
Clé InChI |
UDJJQLRZEDNVMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



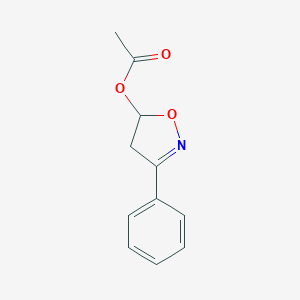
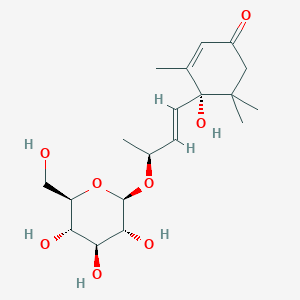
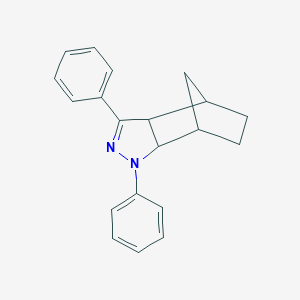
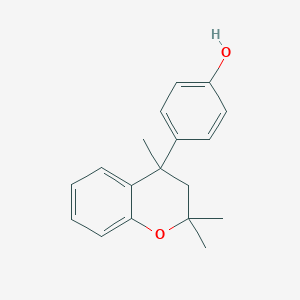
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
